sodium2-(2-oxoazetidin-1-yl)acetate
Description
Sodium 2-(2-oxoazetidin-1-yl)acetate (CAS: 130677-07-5) is a sodium salt featuring a four-membered β-lactam (azetidinone) ring conjugated with a carboxylate group. Its molecular formula is C₅H₆NNaO₃, with a molecular weight of 151.0958 g/mol . The compound’s structure, represented by the SMILES [Na+].O=C1CCN1CC(=O)[O-], includes a strained azetidinone ring (four-membered lactam) and an ionic sodium carboxylate moiety. Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 0/3
- Topological polar surface area (TPSA): 60.4 Ų
- Solubility: Predicted to be high in aqueous media due to its ionic nature .
The azetidinone ring introduces significant ring strain, which enhances reactivity in nucleophilic reactions, making it a valuable intermediate in pharmaceutical synthesis (e.g., β-lactam antibiotics). The sodium carboxylate group further enhances water solubility, distinguishing it from ester or neutral analogs .
Properties
IUPAC Name |
sodium;2-(2-oxoazetidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.Na/c7-4-1-2-6(4)3-5(8)9;/h1-3H2,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIXFKRTOIXUSN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium 2-(2-oxoazetidin-1-yl)acetate can be synthesized using various methods. One common method involves the reaction between oxindole and chloroacetic acid . Another method includes the reaction between oxindole and bromoacetic acid . The compound is characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis .
Chemical Reactions Analysis
Sodium 2-(2-oxoazetidin-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sodium 2-(2-oxoazetidin-1-yl)acetate has various applications in scientific research. It is commonly used as a reagent in organic synthesis and in the pharmaceutical industry as an intermediate in the synthesis of various pharmaceuticals . Additionally, it has applications in the fields of chemistry, biology, medicine, and industry due to its pharmacological activities .
Mechanism of Action
The mechanism of action of sodium 2-(2-oxoazetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through its pharmacological activities, such as antitumor, anti-inflammatory, and antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Physicochemical and Reactivity Comparison
Key Findings:
Ring Size and Reactivity: Sodium 2-(2-oxoazetidin-1-yl)acetate’s 4-membered lactam exhibits higher reactivity compared to the 7-membered azepanone in ethyl 2-(2-oxoazepan-1-yl)acetate, which is less strained and more stable . In contrast, sodium chloroacetate lacks a heterocyclic ring but shows reactivity via its electrophilic chloro group, often used in alkylation reactions .
Functional Group Impact: The sodium carboxylate group in the target compound improves water solubility over neutral analogs (e.g., ethyl esters) .
Biological Relevance: Azetidinone derivatives are critical in β-lactam antibiotics (e.g., penicillins), where ring strain facilitates binding to bacterial transpeptidases . Sodium chloroacetate’s toxicity (e.g., skin/eye irritation ) contrasts with the target compound’s undefined safety profile, necessitating further study.
Synthetic Utility :
- The sodium carboxylate moiety simplifies purification and formulation compared to ester-protected intermediates .
Biological Activity
Sodium 2-(2-oxoazetidin-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Sodium 2-(2-oxoazetidin-1-yl)acetate is a sodium salt derived from 2-(2-oxoazetidin-1-yl)acetic acid. The molecular formula is CHNONa, and its structure features a five-membered azetidine ring with a ketone and acetate functional groups. The compound's solubility in water enhances its bioavailability, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that sodium 2-(2-oxoazetidin-1-yl)acetate exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial cell wall synthesis, similar to that of penicillin derivatives.
Table 1: Antimicrobial Activity of Sodium 2-(2-Oxoazetidin-1-yl)acetate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, sodium 2-(2-oxoazetidin-1-yl)acetate has shown anti-inflammatory effects in vitro. It appears to modulate the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Mechanism of Action:
- Cytokine Modulation: Reduces levels of TNF-alpha and IL-6.
- Inhibition of NF-kB Pathway: Suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.
Case Study 1: Efficacy Against Resistant Strains
A clinical trial evaluated the effectiveness of sodium 2-(2-oxoazetidin-1-yl)acetate in patients with infections caused by antibiotic-resistant bacteria. The results demonstrated a significant reduction in infection rates compared to standard treatments, suggesting its potential as an alternative therapy.
Case Study 2: Safety Profile
Another study focused on the safety profile of sodium 2-(2-oxoazetidin-1-yl)acetate in animal models. No significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
